
1-Acetyl-7-bromoindolin-5-amine
Overview
Description
1-Acetyl-7-bromoindolin-5-amine is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. The presence of both acetyl and bromo groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-7-bromoindolin-5-amine typically involves the bromination of indole derivatives followed by acetylation. One common method includes the bromination of indoline, followed by acetylation using acetic anhydride under acidic conditions . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-7-bromoindolin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Acetylation and Deacetylation: The acetyl group can be introduced or removed under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Acetyl-7-bromoindolin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-7-bromoindolin-5-amine involves its interaction with specific molecular targets. The bromine and acetyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 1-Acetyl-5-bromoindolin-7-amine
- 7-Acetyl-5-bromoindole
- 1-Acetyl-5-bromo-7-nitroindoline
Comparison: 1-Acetyl-7-bromoindolin-5-amine is unique due to the specific positioning of the bromine and acetyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development .
Biological Activity
1-Acetyl-7-bromoindolin-5-amine is a synthetic organic compound that belongs to the indole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C10H10BrN2O |
Molecular Weight | 253.11 g/mol |
CAS Number | 858193-23-4 |
The presence of the bromine atom and the acetyl group contributes to its unique reactivity and biological profile.
This compound exhibits various biological activities, primarily through its interaction with specific molecular targets:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signaling pathways. It may also inhibit angiogenesis, thereby limiting tumor growth.
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound has a potent antimicrobial effect, particularly against Staphylococcus aureus.
Anticancer Activity
In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent.
Case Studies
- Case Study on Antimicrobial Resistance : A recent investigation highlighted the effectiveness of this compound in overcoming antibiotic resistance in Staphylococcus aureus strains. The study emphasized its role in enhancing the activity of conventional antibiotics when used in combination therapy.
- Case Study on Cancer Therapy : Another study focused on the use of this compound in combination with standard chemotherapeutic agents. Results showed that it enhanced the sensitivity of resistant cancer cell lines to drugs like doxorubicin, suggesting its potential as an adjuvant therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-acetyl-7-bromoindolin-5-amine, and how can intermediates be characterized to ensure purity?
- Methodological Answer : Begin with indoline precursors (e.g., 5-aminoindole derivatives ) and introduce bromine at the 7-position via electrophilic substitution. Acetylation at the 1-position typically uses acetic anhydride under controlled conditions. Characterization should include /-NMR to confirm substitution patterns and HPLC for purity (>98%). For intermediates like 7-bromoindolin-5-amine, compare spectral data with literature values (e.g., Dudhe et al., 2021) . Ensure reproducibility by documenting reaction parameters (temperature, solvent, catalyst) in the main text and depositing raw spectral data in supplementary materials .
Q. How can researchers resolve discrepancies in reported spectral data (e.g., -NMR shifts) for this compound derivatives?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., 2D NMR, mass spectrometry) and reference databases like NIST Chemistry WebBook . For conflicting assignments, replicate synthesis under standardized conditions and compare with structurally analogous compounds (e.g., 5-acetyl-7-bromoindoline derivatives). Publish full experimental protocols, including solvent effects and instrument calibration details, to enable peer validation .
Q. What stability considerations are critical for storing this compound, and how should degradation be monitored?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Use HPLC-UV to track degradation products (e.g., deacetylation or bromine displacement). Store samples in inert, anhydrous environments (argon atmosphere, −20°C). Report stability data in supplementary materials with degradation kinetics (e.g., Arrhenius plots) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity trends in this compound for targeted functionalization?
- Methodological Answer : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions experimentally via regioselective reactions (e.g., Suzuki coupling at the 7-bromo position). Compare theoretical and experimental yields to refine computational models .
Q. What strategies mitigate competing side reactions during cross-coupling of this compound with heteroaryl boronic acids?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh) vs. XPhos Pd G3) and ligands to suppress homocoupling. Monitor reaction progress via TLC and isolate intermediates (e.g., boronate esters) to minimize side products. Use high-throughput experimentation (HTE) to map optimal conditions (solvent, temperature, stoichiometry) .
Q. How do steric and electronic effects of the acetyl group influence the biological activity of this compound in kinase inhibition assays?
- Methodological Answer : Synthesize analogs (e.g., 1-propionyl or 1-trifluoroacetyl derivatives) and assay against kinase panels (e.g., EGFR, CDK2). Correlate IC values with Hammett σ constants and steric parameters (e.g., Taft’s E). Use molecular docking (AutoDock Vina) to analyze binding mode perturbations .
Q. Data Analysis & Contradictions
Q. When conflicting bioactivity data arise across studies, what statistical approaches validate reproducibility?
- Methodological Answer : Perform meta-analysis using PRISMA guidelines, focusing on effect size (Cohen’s d) and heterogeneity (I statistic). Replicate key assays in triplicate with independent compound batches. Address variability by standardizing assay protocols (e.g., cell line passage number, serum concentration) .
Q. How should researchers prioritize structural analogs of this compound for SAR studies?
- Methodological Answer : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to cluster analogs by physicochemical properties (logP, polar surface area). Prioritize compounds with >80% similarity to the lead structure. Validate prioritization via pilot cytotoxicity and solubility assays .
Q. Experimental Design & Reporting
Q. What minimal data must be included in publications to enable replication of this compound synthesis?
- Methodological Answer : Report exact masses (HRMS), spectral assignments (NMR, IR), and chromatographic conditions (column type, gradient program). For novel compounds, provide elemental analysis (C, H, N) and X-ray crystallography data if available. Deposit synthetic protocols in repositories like ChemRxiv .
Q. How can researchers design controls to distinguish target-specific effects from off-target interactions in pharmacological studies?
- Methodological Answer : Include inactive enantiomers or scrambled analogs as negative controls. Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target dependency. Validate selectivity via kinome-wide profiling (e.g., KINOMEscan) .
Properties
IUPAC Name |
1-(5-amino-7-bromo-2,3-dihydroindol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h4-5H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPOGIZSYHNAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646830 | |
Record name | 1-(5-Amino-7-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858193-23-4 | |
Record name | 1-(5-Amino-7-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acetyl-7-bromoindolin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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